2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride
Overview
Description
2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10Cl2FNO and a molecular weight of 226.07 g/mol . It is a versatile small molecule scaffold used primarily in research settings. The compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The nitro group in the precursor nitrostyrene can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products:
Oxidation: Formation of 2-Amino-2-(4-chloro-3-fluorophenyl)acetaldehyde or 2-Amino-2-(4-chloro-3-fluorophenyl)acetone.
Reduction: Formation of 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride is widely used in scientific research due to its versatile chemical structure. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. The substituted phenyl ring can engage in hydrophobic interactions with protein surfaces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride
- 2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
- 2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-ol hydrochloride
Comparison: Compared to its analogs, 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride exhibits unique properties due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of both electron-withdrawing groups (chlorine and fluorine) can enhance the compound’s stability and resistance to metabolic degradation .
Properties
IUPAC Name |
2-amino-2-(4-chloro-3-fluorophenyl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKIWOGVBABSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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